molecular formula C9H13F3N2O2 B11872533 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate

2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate

Cat. No.: B11872533
M. Wt: 238.21 g/mol
InChI Key: NJCGQNRMAGKHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H13F3N2O2 and a molecular weight of 238.21 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate typically involves the reaction of 4-piperidone with acetonitrile in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Common solvents include methanol or ethanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reacting 4-piperidone with acetonitrile: in a suitable solvent.

    Adding trifluoroacetic acid: to form the trifluoroacetate salt.

    Purification: through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces oxides or hydroxyl derivatives.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include:

    Binding to active sites: on enzymes, altering their activity.

    Interacting with receptors: to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H13F3N2O2

Molecular Weight

238.21 g/mol

IUPAC Name

2-piperidin-4-ylacetonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2.C2HF3O2/c8-4-1-7-2-5-9-6-3-7;3-2(4,5)1(6)7/h7,9H,1-3,5-6H2;(H,6,7)

InChI Key

NJCGQNRMAGKHLB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.